molecular formula C10H5BrN2O B13987756 2-((4-Bromophenyl)(hydroxy)methylene)malononitrile

2-((4-Bromophenyl)(hydroxy)methylene)malononitrile

Cat. No.: B13987756
M. Wt: 249.06 g/mol
InChI Key: HEDXARKLHOCFDD-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)(hydroxy)methylene)malononitrile: is an organic compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a bromophenyl group, a hydroxymethylene group, and a malononitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Bromophenyl)(hydroxy)methylene)malononitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Bromophenyl)(hydroxy)methylene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)(hydroxy)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile
  • 2-((4-Methylphenyl)(hydroxy)methylene)malononitrile
  • 2-((4-Fluorophenyl)(hydroxy)methylene)malononitrile

Comparison: 2-((4-Bromophenyl)(hydroxy)methylene)malononitrile is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, methyl, and fluoro analogs, the bromine atom provides different steric and electronic effects, influencing the compound’s reactivity and interactions .

Properties

IUPAC Name

2-[(4-bromophenyl)-hydroxymethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDXARKLHOCFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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